![molecular formula C19H20BrN3O B2865176 1-乙酰基-5-[4-(二甲氨基)苯基]-3-(4-溴苯基)-2-吡唑啉 CAS No. 361480-89-9](/img/structure/B2865176.png)

1-乙酰基-5-[4-(二甲氨基)苯基]-3-(4-溴苯基)-2-吡唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

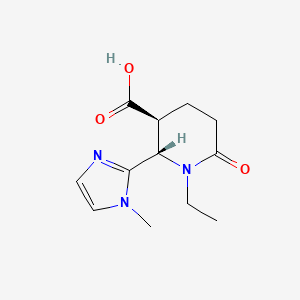

The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is an organic compound with a molecular formula of C14H17NO2 . It has a molecular weight of 231.29 . This compound is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of chalcones with phenylhydrazine . This process involves cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .Molecular Structure Analysis

The molecular structure of “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” consists of a cyclohexanedione ring attached to a dimethylaminophenyl group . The linear formula of this compound is (CH3)2NC6H4C6H7(O)2 .Physical And Chemical Properties Analysis

The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is a colorless solid with a melting point of 191-196 °C (lit.) . It is soluble in water .科学研究应用

Synthesis of Nitriles

Nitriles are organic compounds that contain a cyano group (−C≡N), which is a functional group consisting of a carbon triple-bonded to a nitrogen atom. In the synthesis of nitriles, pyrazoline derivatives can be used as precursors. For example, chemoselective reactions on certain pyrazoline compounds in acidic medium yield 4-cyano pyrazoles, while in basic medium, they yield 5-aminopyrazoles .

Biological Activity: GABA Inhibition

Pyrazoline derivatives exhibit a wide range of biological activities. Some derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), which is the chief inhibitory neurotransmitter in the mammalian central nervous system. These compounds show selectivity toward insect versus mammalian receptors, indicating potential use in insect control strategies .

Anti-inflammatory Applications

Due to their structural similarity to pyrazolone, some pyrazoline derivatives are explored for their anti-inflammatory properties. They can act on various stages of the inflammatory process and have been studied for their potential as anti-inflammatory agents in pharmaceutical research .

Anticancer Research

Pyrazoline derivatives are also being investigated for their anticancer properties. Their ability to interfere with the proliferation of cancer cells makes them a subject of interest in the development of new anticancer drugs. Research is ongoing to understand their mechanisms of action and to identify specific cancer cell lines that they may target effectively .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrazoline derivatives make them valuable in the search for new antimicrobial agents. They have been tested against a variety of bacterial and fungal strains to assess their efficacy and potential as a basis for developing new treatments for infections .

Development of Dyes and Pigments

Pyrazoline derivatives have applications in the development of dyes and pigments due to their chromophoric properties. The presence of the dimethylamino group can contribute to the color properties of these compounds, making them useful in creating dyes for textiles and other materials .

安全和危害

未来方向

The future directions for research on pyrazoline derivatives could involve exploring their potential applications in medicinal chemistry due to their wide range of biological activities . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanisms of action of these compounds .

属性

IUPAC Name |

1-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O/c1-13(24)23-19(15-6-10-17(11-7-15)22(2)3)12-18(21-23)14-4-8-16(20)9-5-14/h4-11,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYLKQSAMSGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B2865096.png)

![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)

![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)